molecular formula C16H16O3S B6405916 3-(4-Ethylthiophenyl)-2-methoxybenzoic acid CAS No. 1261909-42-5

3-(4-Ethylthiophenyl)-2-methoxybenzoic acid

Cat. No.: B6405916
CAS No.: 1261909-42-5
M. Wt: 288.4 g/mol
InChI Key: CKMYHAPHQNHZQR-UHFFFAOYSA-N
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Description

3-(4-Ethylthiophenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the ortho (2nd) position and a 4-ethylthiophenyl group at the meta (3rd) position. The ethylthiophenyl substituent consists of a sulfur-linked ethyl chain attached to a benzene ring. This structure combines electronic effects from the methoxy group (electron-donating) and steric/electronic contributions from the thioether-linked aromatic moiety.

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-3-20-12-9-7-11(8-10-12)13-5-4-6-14(16(17)18)15(13)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMYHAPHQNHZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylthiophenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Example Reaction:

    Starting Materials: 4-Ethylthiophenylboronic acid and 2-methoxybenzoic acid chloride.

    Catalyst: Palladium(II) acetate.

    Base: Potassium carbonate.

    Solvent: Tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is heated under reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylthiophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used as reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylthiophenyl)-2-methoxybenzoic acid has several scientific research applications, including:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylthiophenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The presence of the ethylthio and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • 2-Methoxybenzoic Acid (o-Anisic Acid, CAS 579-75-9): The absence of the ethylthiophenyl group simplifies the structure but highlights the steric destabilization caused by the ortho-methoxy group. Experimental enthalpy of formation (ΔHf) for 2-methoxybenzoic acid is less negative than group contribution (GC) predictions due to steric clashes between the methoxy and carboxyl groups .
  • 4-Ethylbenzoic Acid :

    • The para -ethyl substituent lacks steric hindrance, leading to better agreement between experimental and GC-predicted ΔHf values compared to ortho -substituted analogs. This underscores the destabilizing role of ortho substituents in benzoic acids .
  • 3-(3-Cyanophenyl)-2-methoxybenzoic Acid: Replacing the ethylthiophenyl group with a cyanophenyl moiety introduces strong electron-withdrawing effects, likely increasing acidity (lower pKa) compared to the target compound. Safety data indicate hazards such as skin/eye irritation, suggesting reactivity differences due to the cyano group .
  • 5-(Ethylsulfonyl)-2-methoxybenzoic Acid (CAS 71675-87-1): Substituting the thioether (-S-) with a sulfonyl (-SO₂-) group enhances polarity and oxidative stability.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Stability Notes
3-(4-Ethylthiophenyl)-2-methoxybenzoic acid* C₁₆H₁₆O₃S 288.36 2-OCH₃, 3-(4-EtS-C₆H₄) Likely low in water, moderate in organics Steric hindrance from ortho -OCH₃
2-Methoxybenzoic acid C₈H₈O₃ 152.15 2-OCH₃ Soluble in ethanol, DMSO ΔHf less negative than GC predictions
4-Ethylbenzoic acid C₉H₁₀O₂ 150.18 4-C₂H₅ High in non-polar solvents Good agreement with GC models
3-(3-Cyanophenyl)-2-methoxybenzoic acid C₁₅H₁₁NO₃ 253.26 2-OCH₃, 3-CN-C₆H₄ Low water solubility Hazardous (skin/eye irritant)
5-(Ethylsulfonyl)-2-methoxybenzoic acid C₁₀H₁₂O₅S 260.26 2-OCH₃, 5-SO₂-C₂H₅ Higher polarity than thioethers Oxidatively stable

*Estimated properties based on structural analogs.

Biological Activity

3-(4-Ethylthiophenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H16O3S
  • Molecular Weight : 288.4 g/mol

The structure features a benzoic acid core substituted with a 4-ethylthiophenyl group and a methoxy group, which may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may have efficacy against certain pathogens.
  • Anti-inflammatory Properties : Similar compounds have shown potential as non-steroidal anti-inflammatory agents.
  • Plant Growth Regulation : There is evidence suggesting that this compound may influence plant growth and could be used in agricultural applications to regulate growth or control pests.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various fungal pathogens. A study highlighted the inhibition of pathogens such as Cytospora mandshurica and Coniella diplodiella, indicating potential applications in agriculture for crop protection .

Pathogen Inhibition Rate (%)
Cytospora mandshurica62.0
Coniella diplodiella66.8

Plant Growth Regulation

Research has indicated that compounds similar to this compound can act as growth regulators. The application of these compounds in agricultural settings has shown promise in enhancing crop resilience against pests and diseases while promoting healthy growth patterns .

Case Studies and Research Findings

Several studies have examined the synthesis and application of related benzoic acids:

  • Synthesis of Organotin Complexes : A study synthesized organotin complexes of methoxybenzoic acids and evaluated their photostabilizing effects on polymers, which could relate to agricultural applications by providing protection against UV degradation .
  • Agricultural Applications : The preparation methods for similar compounds have been explored for their efficacy as herbicides and fungicides, demonstrating their potential in agricultural biotechnology .

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